molecular formula C5H6ClNOS B3055677 Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- CAS No. 66233-91-8

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-

Cat. No.: B3055677
CAS No.: 66233-91-8
M. Wt: 163.63 g/mol
InChI Key: WZCRVUVNPHYCBG-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- is a chemical compound with the molecular formula C5H6ClNOS and a molecular weight of 163.62524 g/mol . This compound is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-chloro-2-thienylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves the reaction of hydroxylamine with 5-chloro-2-thienylmethyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- can be compared with other similar compounds, such as:

Properties

IUPAC Name

O-[(5-chlorothiophen-2-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCRVUVNPHYCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450777
Record name O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66233-91-8
Record name O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15. Starting materials: N-hydroxyphthalimide and 2-chloro-5-(chloromethyl)thiophene (Aldrich). 13C-NMR (DMSO-d6) δ 140.2, 127.9, 126.3, 126.0, 71.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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